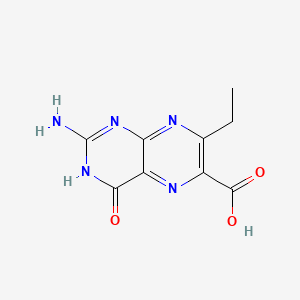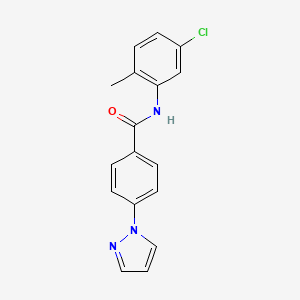
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid is an organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the pteridine ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and chemical properties .
Applications De Recherche Scientifique
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The molecular targets include enzymes involved in folate metabolism and DNA synthesis, making it a potential candidate for anticancer and antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known anticancer drug that also targets folate metabolism.
Pemetrexed: Another anticancer agent with a similar mechanism of action.
Folic Acid: A vitamin involved in DNA synthesis and repair
Uniqueness
2-Amino-7-ethyl-4-oxo-3,4-dihydro-6-pteridinecarboxylic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pteridines.
Propriétés
Formule moléculaire |
C9H9N5O3 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
2-amino-7-ethyl-4-oxo-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9N5O3/c1-2-3-4(8(16)17)12-5-6(11-3)13-9(10)14-7(5)15/h2H2,1H3,(H,16,17)(H3,10,11,13,14,15) |
Clé InChI |
LUJYHFQWPJDDMP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
![2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B13367509.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B13367532.png)
![1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B13367539.png)

![N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367564.png)
![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine](/img/structure/B13367584.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
